Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate
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Overview
Description
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate is a chemical compound with the CAS Number: 2035422-00-3 . It has a linear formula of C11H10BrFO2 . The IUPAC name for this compound is ethyl (E)-3-(3-bromo-2-fluorophenyl)acrylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 273.1 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally or could be found in specialized chemical databases.Scientific Research Applications
Crystal Packing and Non-hydrogen Bonding Interactions
Ethyl 3-(3-bromo-2-fluorophenyl)prop-2-enoate and related compounds demonstrate significant insights into crystal packing phenomena, emphasizing the role of N⋯π and O⋯π interactions rather than direct hydrogen bonding. For instance, studies on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate reveal a unique crystal packing facilitated by N⋯π interaction and multiple hydrogen bonds forming a zigzag double-ribbon structure. These interactions, including rare non-hydrogen bonding types such as C⋯π, highlight the complex interplay in molecular assembly and design (Zhenfeng Zhang et al., 2011; Zhenfeng Zhang et al., 2012).
Synthesis of Fluorinated Compounds
The synthesis of 3-fluorofuran-2(5H)-ones from this compound and similar compounds showcases the compound's versatility as a precursor for fluorinated building blocks. These findings are pivotal for developing novel fluorinated compounds with potential applications in medicinal chemistry and materials science (K. Pomeisl et al., 2007).
Liquid Crystal Technology
Compounds derived from this compound, such as those incorporating azo and thiophene groups, have been studied for their applications in photoalignment of nematic liquid crystals. This research is crucial for the development of advanced liquid crystal displays (LCDs), demonstrating the compound's potential in electronic and photonic technologies (G. Hegde et al., 2013).
Copolymer Synthesis and Material Properties
This compound serves as a foundational unit in synthesizing novel copolymers with styrene, showcasing the potential for creating materials with unique thermal and mechanical properties. These copolymers could have applications ranging from advanced materials to nanotechnology (G. Kharas et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
ethyl (E)-3-(3-bromo-2-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-7H,2H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVASJVWBLWPEU-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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